(R)-Cbz-3-amino-3-phenylpropan-1-ol
CAS No.:
Cat. No.: VC13556990
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO3 |
---|---|
Molecular Weight | 285.34 g/mol |
IUPAC Name | benzyl (2R)-4-amino-2-hydroxy-4-phenylbutanoate |
Standard InChI | InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m1/s1 |
Standard InChI Key | WHVXRUXLNLPXOI-OEMAIJDKSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@@H](CC(C2=CC=CC=C2)N)O |
SMILES | C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) comprises a central carbon atom bonded to an amino group protected by a carbobenzoxy (Cbz) group, a hydroxyl group, and a phenyl substituent . The stereogenic center at the C3 position confers enantiomeric specificity, which is crucial for its biological activity. The Cbz group enhances solubility in organic solvents and stabilizes the amino group during synthetic reactions.
The compound’s three-dimensional arrangement influences its interactions with biological targets. For instance, the (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart (CAS: 869468-32-6), underscoring the importance of stereochemical control in drug design .
Synthesis and Manufacturing Methodologies
Asymmetric Synthesis Techniques
(R)-Cbz-3-amino-3-phenylpropan-1-ol is typically synthesized via asymmetric catalysis or enzymatic resolution. Chiral catalysts, such as rhodium complexes or lipases, enable enantioselective formation of the target molecule. A common route involves the reduction of a ketone precursor followed by Cbz protection under Schotten-Baumann conditions.
Purification and Quality Control
Industrial-scale production employs high-performance liquid chromatography (HPLC) or crystallization to achieve ≥98% purity . MolCore BioPharmatech reports compliance with ISO standards, ensuring batch-to-batch consistency for pharmaceutical applications .
Table 1: Key Synthetic Parameters
Physicochemical Properties
The compound’s molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol . Its logP (XLogP3) of 2.6 indicates moderate lipophilicity, facilitating membrane permeability in drug candidates .
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Melting Point | 483.3°C (at 760 mmHg) | |
Boiling Point | Not reported | – |
Solubility | DMSO, methanol, chloroform | |
Rotatable Bonds | 7 |
Applications in Pharmaceutical Development
Beta-Adrenoceptor Agonist Synthesis
The compound serves as a precursor to beta-agonists, where its hydroxyl and amino groups participate in key coupling reactions. For example, it is used in the synthesis of fenoterol, a bronchodilator, by facilitating stereoselective β-hydroxylation.
Peptide Mimetics and PROTACs
Recent studies highlight its role in constructing peptide mimetics and proteolysis-targeting chimeras (PROTACs), leveraging the Cbz group’s orthogonal protection strategy.
Regulatory and Industrial Perspectives
MolCore BioPharmatech and Angene Chemical dominate global supply, adhering to Good Manufacturing Practice (GMP) guidelines . Regulatory filings emphasize the compound’s role in abbreviated new drug applications (ANDAs) for generic pharmaceuticals .
Future Directions
Advances in continuous-flow chemistry and biocatalysis promise to enhance the sustainability of (R)-Cbz-3-amino-3-phenylpropan-1-ol synthesis. Additionally, its exploration in covalent inhibitor design represents an emerging frontier.
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